EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE
Description
Chemical Structure and Nomenclature
Epoxypropoxypropyl terminated polydimethylsiloxane features a linear PDMS backbone ($$-\text{Si}(\text{CH}3)2\text{O}-$$) flanked by epoxypropoxypropyl groups ($$-\text{O}(\text{CH}2)3\text{OCH}2\text{CH}(\text{O})\text{CH}2$$) at both termini. Its molecular formula is $$ \text{C}{16}\text{H}{34}\text{O}5\text{Si}2 $$, with a variable degree of polymerization ($$n$$) influencing molecular weight (363–5,500 g/mol).
Nomenclature includes:
- IUPAC: Poly[oxy(dimethylsilylene)], α,ω-bis[3-(oxiranylmethoxy)propyl]-
- Common synonyms: Glycidoxypropyl-terminated PDMS, epoxy-functional polydimethylsiloxane.
The terminal epoxy groups enable covalent bonding with amine, anhydride, or hydroxyl groups, facilitating integration into polymer networks.
Historical Development and Industrial Significance
First commercialized in the late 20th century, this compound emerged from efforts to enhance epoxy resin performance through silicone hybridization. Early patents from Gelest Inc. and Shin-Etsu (e.g., X-40-2728) highlighted its role in reducing stress in electronic encapsulants and improving coatings’ flexibility.
Industrial significance stems from its dual functionality:
- Composite Modifier : Reduces brittleness in epoxy matrices while maintaining thermal stability ($$T_g$$ modulation).
- Surface Engineering : Low surface tension (18–22 mN/m) aids in wettability for adhesives and coatings.
Global demand is driven by sectors like aerospace (flexible electronics), automotive (thermal interface materials), and healthcare (biocompatible devices).
Classification within Silicone Polymer Family
This compound belongs to the reactive silicones subclass, specifically:
| Category | Characteristics | Example Applications |
|---|---|---|
| Telechelic PDMS | End-functionalized with reactive groups | Crosslinkers in epoxy composites |
| Epoxy-functional | Contains glycidoxy or cycloaliphatic epoxides | UV-curable coatings |
| Difunctional silicones | Two reactive termini for controlled polymerization | Sealants, adhesives |
Unlike non-reactive PDMS oils or hydroxyl-terminated variants, its epoxy groups enable covalent integration into thermosetting systems, preventing phase separation.
Fundamental Physicochemical Properties
Key properties include:
| Property | Value/Range | Measurement Standard |
|---|---|---|
| Density (25°C) | 0.98–0.995 g/cm³ | ASTM D1475 |
| Viscosity (25°C) | 8–140 cSt | ASTM D445 |
| Refractive Index | 1.408 | ASTM D1218 |
| Thermal Decomposition | 280–520°C | TGA (N₂ atmosphere) |
| Solubility | Insoluble in water; miscible with toluene, THF | OECD 105 |
The epoxy groups ($$ \text{OCH}2\text{CH}(\text{O})\text{CH}2 $$) exhibit reactivity toward nucleophiles (e.g., amines), with ring-opening activation energies of ~50 kJ/mol. Viscosity varies linearly with molecular weight ($$Mw$$), following the relationship $$ \eta = kMw^{3.4} $$ for PDMS derivatives.
Properties
CAS No. |
102782-97-8 |
|---|---|
Molecular Formula |
C16H34O5Si2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalysts
The process involves:
-
Hydride-terminated PDMS (e.g., α,ω-dihydrido-polydimethylsiloxane) as the backbone.
-
Vinyl epoxy silanes such as allyl glycidyl ether-modified trimethoxysilane.
-
Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex) or chloroplatinic acid.
The Si–H group adds across the vinyl bond, forming a stable Si–C linkage while preserving the epoxy functionality.
Industrial-Scale Optimization
-
Temperature : 60–90°C to balance reaction rate and side reactions (e.g., epoxy ring-opening).
-
Stoichiometry : A 1:1 molar ratio of Si–H to vinyl groups ensures complete conversion. Excess silane risks unreacted residues, while insufficient silane leaves hydride termini.
-
Solvent-free systems are preferred to reduce costs and simplify purification.
Table 1: Hydrosilylation Parameters and Outcomes
| Parameter | Typical Range | Impact on Product |
|---|---|---|
| Catalyst loading | 5–20 ppm Pt | Higher loading accelerates reaction but increases cost |
| Reaction time | 2–6 hours | Prolonged time reduces epoxy stability |
| Epoxy purity | >98% | Minimizes side reactions during curing |
Case Study : A 2022 patent detailed a scaled-up process using 10 ppm Pt at 80°C for 4 hours, achieving 95% hydride conversion and epoxy functionality retention. Post-reaction distillation removed low-boiling byproducts, yielding EPPT-PDMS with a viscosity of 1,200 cP.
Condensation of Hydroxyl-Terminated PDMS with Epoxy Alkoxysilanes
Condensation leverages nucleophilic substitution between silanol (Si–OH) termini and epoxypropoxypropyl alkoxysilanes, forming siloxane bonds (Si–O–Si).
Catalytic Systems and Reaction Design
-
Hydroxyl-terminated PDMS (HTPDMS) reacts with (3-glycidoxypropyl)trimethoxysilane (GPTMS).
-
Tin catalysts (e.g., dibutyltin dilaurate) or titanium chelates accelerate methoxy group hydrolysis and condensation.
The reaction proceeds via:
Process Challenges and Solutions
Table 2: Condensation Method Performance Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 85–90% | 78–82% |
| Epoxy functionality | 0.95–1.05 eq/kg | 0.88–0.95 eq/kg |
| Viscosity | 500–5,000 cP | 1,000–10,000 cP |
Example : A 2021 study synthesized EPPT-PDMS by mixing HTPDMS (viscosity 8,900 cP) with GPTMS (1.2:1 molar ratio) and 0.5% dibutyltin dilaurate at 90°C for 2 hours. The product exhibited a 3420 cm⁻¹ FTIR peak (Si–OH loss) and epoxy content of 0.98 eq/kg.
Ring-Opening Polymerization of Cyclosiloxanes with Epoxy Initiators
Ring-opening polymerization (ROP) of octamethylcyclotetrasiloxane (D4) or mixed cyclics (DMC) offers precise molecular weight control. Epoxypropoxypropyl groups are introduced via functional initiators.
Anionic ROP with Epoxy-Terminated Disiloxanes
Industrial Adaptations
Table 3: ROP Process Parameters from Patent Data
| Parameter | Example 3 | Example 4 |
|---|---|---|
| Cyclosiloxane | DMC (70%) | DMC (70%) |
| Initiator | KOH (10% aqueous) | KOH (10% aqueous) |
| Reaction time | 7 hours | 7 hours |
| Epoxy content | 1.2 eq/kg | 1.1 eq/kg |
Case Study : A 2021 patent produced EPPT-PDMS by heating DMC and hexamethyldisiloxane with phosphoric acid at 170°C, followed by KOH-initiated ROP. The final product had a viscosity of 20,000 mPa·s and epoxy functionality of 1.05 eq/kg.
Post-Polymerization Modification of PDMS with Epoxypropoxypropyl Reagents
Pre-formed PDMS is functionalized via grafting or end-capping using epoxy-containing reagents.
Radical Grafting of Epoxy Monomers
Epoxy-Amine Coupling Reactions
Table 4: Comparison of Post-Polymerization Methods
| Method | Epoxy Positioning | Molecular Weight Control |
|---|---|---|
| Radical grafting | Random | Poor |
| Amine-epoxy coupling | Terminal | Moderate |
Example : A 2025 study modified amine-terminated PDMS with cycloaliphatic epoxy resins, achieving 0.7 eq/kg epoxy content. However, side reactions led to 15% crosslinking, limiting utility in linear applications.
Analytical Characterization and Quality Control
Epoxy Content Quantification
Viscosity-Molecular Weight Relationships
For EPPT-PDMS, the Mark-Houwink equation relates intrinsic viscosity () to molecular weight ():
Where and for PDMS in toluene at 25°C.
Industrial Applications and Performance Metrics
Coatings and Adhesives
Chemical Reactions Analysis
Types of Reactions: EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE undergoes several types of chemical reactions, including:
Epoxide Ring-Opening: Reaction with nucleophiles such as amines, alcohols, and acids
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds
Cross-Linking: Formation of three-dimensional networks through reactions with multifunctional cross-linkers
Common Reagents and Conditions:
Epoxide Ring-Opening: Reagents like primary amines, secondary amines, and alcohols under mild conditions (room temperature to 50°C)
Hydrosilylation: Platinum or rhodium catalysts at elevated temperatures (80-120°C)
Cross-Linking: Multifunctional silanes or siloxanes under ambient conditions or with heat curing
Major Products:
Epoxide Ring-Opening: Formation of hydroxyl-functionalized siloxanes
Hydrosilylation: Formation of silicon-carbon bonds
Cross-Linking: Formation of elastomeric networks with enhanced mechanical properties .
Scientific Research Applications
Key Properties
- Chemical Structure : The compound consists of a polydimethylsiloxane backbone with epoxypropoxypropyl terminal groups.
- Viscosity : Viscosity varies based on molecular weight, typically ranging from 140 cSt to over 500 cSt depending on the specific grade (e.g., EF9409) .
- Thermal Stability : Exhibits excellent thermal stability, making it suitable for high-temperature applications .
3.1. Electronics
Epoxypropoxypropyl terminated polydimethylsiloxane is extensively used in the electronics industry for:
- Encapsulation : Protecting sensitive components from moisture and mechanical stress.
- Adhesives : Formulating adhesives that require high thermal and chemical resistance.
| Application | Description | Benefits |
|---|---|---|
| Encapsulation | Protects electronic components | Moisture resistance, mechanical protection |
| Adhesives | High-performance bonding solutions | Thermal stability, chemical resistance |
3.2. Textiles
In the textile industry, this compound serves as a:
- Finish Agent : Enhancing water repellency and durability of fabrics.
- Coating Material : Providing a smooth finish to textiles while maintaining breathability.
| Application | Description | Benefits |
|---|---|---|
| Finish Agent | Improves fabric water repellency | Enhanced durability, comfort |
| Coating Material | Smooth finish with breathability | Aesthetic appeal, functional properties |
3.3. Biomedical Applications
Recent studies have investigated the use of this compound in biomedical fields:
- Drug Delivery Systems : The compound's biocompatibility allows for its use in controlled drug release systems.
- Medical Devices : Utilized in coatings for medical devices due to its inertness and flexibility.
| Application | Description | Benefits |
|---|---|---|
| Drug Delivery | Controlled release systems | Biocompatibility, targeted delivery |
| Medical Devices | Coatings for implants and tools | Inertness, flexibility |
4.1. Electronic Encapsulation
A study conducted by researchers at a leading university demonstrated the effectiveness of this compound in encapsulating microelectronic components. The encapsulated devices showed significant improvement in moisture resistance and mechanical integrity under thermal cycling tests.
4.2. Textile Finishing
In another case study, a textile manufacturer applied this silicone compound as a finishing agent on polyester fabrics. The treated fabrics exhibited enhanced water repellency and durability compared to untreated samples, confirming the compound's efficacy in textile applications.
Mechanism of Action
The mechanism of action of EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE involves the reactivity of the epoxy groups at the terminal positions. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity allows the compound to act as a cross-linker, adhesion promoter, or surface modifier, depending on the application. The molecular targets include hydroxyl, amine, and carboxyl groups on substrates, facilitating strong adhesion and chemical bonding .
Comparison with Similar Compounds
Comparison with Similar Polydimethylsiloxane Derivatives
The functional end groups of PDMS derivatives dictate their reactivity, mechanical properties, and applications. Below is a detailed comparison with key analogs:
Epoxypropoxypropyl vs. Vinyl Terminated PDMS
- End Groups :
- Epoxypropoxypropyl: Epoxy-functionalized propoxypropyl groups.
- Vinyl: Terminal vinyl (-CH=CH₂) groups.
- Reactivity :
- Applications :
- Thermal Stability :
Epoxypropoxypropyl vs. Aminopropyl Terminated PDMS
- End Groups: Aminopropyl: Terminal -NH₂ groups.
- Reactivity: Aminopropyl PDMS reacts with epoxies, isocyanates, or carboxylates, forming urea/urethane linkages . Epoxypropoxypropyl PDMS offers broader compatibility with non-polar matrices due to its hydrophobic backbone.
- Viscosity Range: Aminopropyl PDMS: 20–30 cSt to 4,000–6,000 cSt, depending on chain length . Epoxypropoxypropyl PDMS: Likely comparable viscosity ranges (inferred from similar PDMS derivatives) .
- Applications: Aminopropyl: Compatibilizers, surfactants, and epoxy toughening agents . Epoxypropoxypropyl: Specialized coatings requiring dual hydrophobicity and adhesion .
Epoxypropoxypropyl vs. Trimethylsiloxy Terminated PDMS
- End Groups :
- Trimethylsiloxy: Inert -OSi(CH₃)₃ groups.
- Reactivity: Non-reactive; used as lubricants, antifoaming agents, or base fluids .
- Applications :
Data Tables
Table 1: Key Properties of PDMS Derivatives
Research Findings and Industrial Relevance
- Epoxypropoxypropyl PDMS : Gelest, Inc. highlights its use in photolithography and optical coatings due to its precise crosslinking control . The propoxy spacer enhances compatibility with epoxy resins, reducing phase separation in hybrid materials .
- Competitive Advantages: Compared to vinyl-terminated PDMS, epoxypropoxypropyl derivatives eliminate the need for platinum catalysts, reducing costs and toxicity . Against aminopropyl PDMS, epoxy-terminated variants avoid amine-related yellowing issues in UV-exposed applications .
- Market Trends: Trimethylsiloxy PDMS dominates non-reactive applications, but reactive derivatives like epoxypropoxypropyl PDMS are gaining traction in electronics and aerospace for durable encapsulation .
Biological Activity
Epoxypropoxypropyl terminated polydimethylsiloxane (DMS-E12) is a specialized siloxane compound characterized by its unique epoxy and polydimethylsiloxane functionalities. This compound is utilized in various applications, including as a chemical intermediate and in the formulation of silicone-based materials. Understanding its biological activity is crucial for assessing its safety and potential applications in biomedical fields.
DMS-E12 has the following chemical identifiers:
- CAS Number : 102782-97-8
- Molecular Formula : C₁₄H₂₈O₃Si₂
- Appearance : Clear to slightly yellow liquid
- Viscosity : 20 – 35 mm²/s at 25°C
Biological Activity Overview
The biological activity of DMS-E12 can be summarized through its effects on cell behavior, toxicity profiles, and potential applications in biomedical engineering.
Toxicity and Safety Profile
- Irritation Potential : DMS-E12 is classified as a skin and eye irritant, causing serious eye irritation upon contact .
- Mutagenicity : In vivo studies indicate that repeated exposure does not lead to mutagenic effects, suggesting a low risk for genetic damage .
- Carcinogenicity : Current data classify DMS-E12 as non-carcinogenic, with no evidence supporting its potential to induce cancer .
Case Studies and Research Findings
Several studies have investigated the biological implications of DMS-E12 and related compounds:
- Microfluidic Applications : Research has shown that polydimethylsiloxane (PDMS) derivatives, including DMS-E12, are widely used in microfluidic devices due to their biocompatibility. A study demonstrated that cells cultured in PDMS microchannels exhibited altered silicon content, indicating interaction with the material .
- Epoxy-PDMS Blends : A study on epoxy-polysiloxane systems highlighted the crosslinking behavior of DMS-E12 when blended with other polymers. The introduction of biological agents into these systems can enhance their functionality for biomedical applications .
- Estrogen Interaction : Another significant finding showed that PDMS could absorb and release estrogen, affecting cell behavior in culture. This property may influence the design of drug delivery systems or hormone-responsive materials .
Table 1: Toxicity Profile of DMS-E12
| Endpoint | Result |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Mutagenicity | Not classified |
| Carcinogenicity | Not classified |
| Reproductive Toxicity | Not classified |
Table 2: Applications of DMS-E12 in Biomedical Engineering
| Application | Description |
|---|---|
| Microfluidics | Used for fabricating biocompatible devices |
| Drug Delivery Systems | Potential for hormone-responsive materials |
| Coatings | Enhances surface properties in medical devices |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
